4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
This compound, also known as 4-METHYL-N-(2-OXO-2-(2-(2-(TRIFLUOROMETHYL)BENZYLIDENE)HYDRAZINO)ETHYL)BENZAMIDE, has a linear formula of C18H16F3N3O2 . It has a CAS Number of 767332-50-3 and a molecular weight of 363.342 .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones . This protocol offers a unique approach for functionalizing both N-acylation and S-alkylation in a concerted fashion .Molecular Structure Analysis
The structures of the regioisomeric products were thoroughly characterized by heteronuclear 2D NMR experiments .Scientific Research Applications
Anticancer Potential
Compounds similar to 4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been explored for their anticancer properties. For instance, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This highlights the potential of such compounds in cancer research and therapy.
Complex Synthesis and Characterization
Thiadiazolobenzamides, such as the one mentioned, have been synthesized and characterized through various methods. In a study, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide was synthesized and characterized using IR, NMR, and X-Ray crystallography, providing insights into its structural and chemical properties (Adhami et al., 2012).
Biological Activities
Compounds structurally related to this compound have demonstrated various biological activities. Microwave-assisted synthesis of hybrid molecules containing similar structures showed promising antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). These activities underline the diverse applications of thiadiazolobenzamides in medicinal chemistry.
Nematicidal Activity
Some derivatives of thiadiazolobenzamides, such as 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have shown significant nematicidal activity against Bursaphelenchus xylophilus, a parasitic nematode. This suggests their potential use in agriculture as nematicides (Liu et al., 2022).
Antimicrobial Applications
Several studies have demonstrated the antimicrobial potential of thiadiazolobenzamide derivatives. For example, the synthesis and characterization of new quinazolines, structurally related to this compound, showed potential as antimicrobial agents (Desai et al., 2007). This indicates the usefulness of these compounds in combating microbial infections.
Synthesis and Pharmacological Evaluation
The synthesis of related compounds and their pharmacological evaluation, particularly for antiallergy activity, has been explored. A study on N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated significant antiallergy potency, hinting at the therapeutic potential of such compounds in allergy treatment (Hargrave et al., 1983).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S2/c1-11-6-8-12(9-7-11)16(28)24-17-25-26-18(30-17)29-10-15(27)23-14-5-3-2-4-13(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTILVBSUPNYCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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